1H-Pyrrole-3-carboxylicacid,4-methyl-5-(phenylmethyl)-,methylester(9CI)
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Description
1H-Pyrrole-3-carboxylic acid, 4-methyl-5-(phenylmethyl)-, methyl ester (9CI) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position, a methyl group at the fourth position, and a phenylmethyl group at the fifth position, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-(phenylmethyl)-, methyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functional Group Introduction: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of the pyrrole ring followed by oxidation.
Methylation and Benzylation: The methyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylmethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 4-methyl-5-(phenyl
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 5-benzyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-10-12(14(16)17-2)9-15-13(10)8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
TYXKOSZVRZTACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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